molecular formula C19H15ClN6O2 B2706225 N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888420-26-6

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2706225
CAS No.: 888420-26-6
M. Wt: 394.82
InChI Key: QCOLBSBMGKLTEN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or methylphenyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-3,5-dinitrobenzamide: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.

    N-(3-chlorobenzyl)-N-methylmethanamine hydrochloride: This compound shares the chlorophenyl group but has different substituents and a simpler structure.

The uniqueness of this compound lies in its triazolopyrimidine core and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound notable for its potential biological activities. Its structural features include a triazolo-pyrimidine core, which has been associated with various pharmacological effects. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features:

  • A triazolo-pyrimidine core that contributes to its biological activity.
  • A chlorophenyl group and a methylphenyl moiety linked via an acetamide functional group.

This unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in tumor growth and proliferation.

Case Studies and Findings:
A study evaluated the compound against several cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicated effective cytotoxicity.
  • NCI-H460 (lung cancer) : Showed significant growth inhibition.
Cell LineIC50 (µM)Mechanism of Action
MCF712.50Apoptosis induction
NCI-H46042.30Enzyme inhibition

Antimicrobial Activity

The compound also demonstrates potential as an antimicrobial agent. Similar triazole derivatives have been noted for their ability to combat resistant strains of bacteria and fungi.

Research Insights:

  • Broad-Spectrum Activity : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Effective against certain fungal pathogens.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • The triazole ring enhances interaction with biological macromolecules.
  • The chlorophenyl group may influence lipophilicity and membrane permeability.

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and cycloadditions. Understanding these pathways is crucial for developing derivatives with improved biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-4-2-7-15(8-12)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-14-6-3-5-13(20)9-14/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLBSBMGKLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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